Absence of FLT3 Kinase Inhibitory Activity: A Critical Data Gap for 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide
In contrast to its des-fluoro analog, 4-(trifluoromethyl)benzenecarboximidamide, which exhibits potent inhibition of FLT3 kinase with a Ki of 2 nM, no public data exists for 3-Fluoro-4-(trifluoromethyl)benzenecarboximidamide against the same target or any other kinase [1]. This represents a critical, quantifiable absence of evidence. The lack of direct head-to-head comparison or any biological data for the target compound means its potential in kinase inhibitor programs must be independently validated, highlighting a significant differentiation from the characterized analog [1].
| Evidence Dimension | In vitro kinase inhibition potency |
|---|---|
| Target Compound Data | No data available (public literature and database search returned no results) |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzenecarboximidamide; Ki = 2 nM against human FLT3 kinase |
| Quantified Difference | Indeterminate (complete data gap for the target compound) |
| Conditions | Displacement of [33P]ATP from human recombinant FLT3 domain after 20 mins by scintillation counting [1] |
Why This Matters
This data gap is critical for procurement; scientists should not assume the target compound possesses the same potent kinase activity as its analog, requiring investment in novel characterization rather than generic substitution.
- [1] BindingDB. (2026). Entry for BDBM50355489 (CHEMBL1835867), showing Ki: 2 nM for Receptor-type tyrosine-protein kinase FLT3. Retrieved April 27, 2026. View Source
